molecular formula C31H56N4O16 B605811 Azido-PEG12-NHS ester CAS No. 1108750-59-9

Azido-PEG12-NHS ester

Cat. No.: B605811
CAS No.: 1108750-59-9
M. Wt: 740.8
InChI Key: JSNJRDFOCXNHTB-UHFFFAOYSA-N
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Description

Azido-PEG12-NHS ester is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG12-NHS ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG12-NHS ester is unique due to its longer PEG spacer, which enhances solubility in aqueous media and reduces steric hindrance during reactions. This makes it particularly useful for applications requiring high solubility and efficient conjugation .

Biological Activity

Azido-PEG12-NHS ester is a specialized chemical compound that combines an azide functional group with a polyethylene glycol (PEG) chain through an N-hydroxysuccinimide (NHS) ester. This compound is widely recognized for its applications in bioconjugation, drug delivery systems, and materials science, owing to its unique chemical properties and biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₅₆N₄O₁₆
  • Molecular Weight : 740.794 g/mol
  • CAS Number : 1108750-59-9
  • Purity : ≥95%
  • Functional Groups : Azide (-N₃) and NHS ester

The azide group enables the compound to participate in click chemistry reactions, facilitating the selective attachment of biomolecules such as proteins, peptides, and antibodies. The PEG spacer enhances solubility and reduces immunogenicity, which is critical for therapeutic applications.

This compound primarily operates through two mechanisms:

  • Bioconjugation : The NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction occurs rapidly in physiological pH conditions (7.0 - 7.5), making it suitable for in vivo applications .
  • Click Chemistry : The azide group can undergo click reactions with alkyne-containing molecules, yielding stable triazole linkages. This property is particularly useful for creating complex biomolecular structures and enhancing the functionality of therapeutic agents .

Biological Activity and Applications

This compound has demonstrated significant biological activity due to its ability to facilitate the following:

  • Targeted Drug Delivery : By conjugating therapeutic agents to biomolecules, it improves solubility, stability, and bioavailability, leading to enhanced pharmacokinetics and reduced side effects .
  • Diagnostic Imaging : The compound can be used to label biomolecules for imaging purposes, allowing for better visualization of biological processes in vivo.
  • Development of Biomaterials : Its properties make it suitable for creating hydrogels and other materials that require biocompatibility and stability .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Drug Delivery Systems :
    • A study demonstrated that conjugating anticancer drugs to antibodies via Azido-PEG12-NHS resulted in targeted delivery to tumor cells, significantly enhancing therapeutic efficacy while minimizing systemic toxicity .
  • Bioconjugation Techniques :
    • Research indicated that using Azido-PEG12-NHS for bioconjugation improved the stability of protein-drug conjugates compared to traditional methods, showcasing its potential in developing next-generation therapeutics.
  • Material Science Applications :
    • In materials science, Azido-PEG12-NHS was utilized to create functionalized surfaces that improve cell adhesion and growth, which is crucial for tissue engineering applications .

Comparative Analysis with Related Compounds

Compound NameFunctional GroupsUnique Features
Azido-PEG8-PFP esterAzide, PFP esterShorter PEG chain; rapid reactions
Biotin-PEG-NHS esterBiotin, NHS esterEnables avidin-biotin interactions
Maleimide-PEG-NHS esterMaleimide, NHS esterThiol-reactive coupling; useful in protein labeling

This compound stands out due to its longer PEG chain length, which enhances solubility and reduces immunogenicity compared to shorter PEG variants. Its combination of azide and NHS functionalities allows for versatile applications across chemical biology and material sciences.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJRDFOCXNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108750-59-9
Record name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Azido-PEG12-NHS ester
Azido-PEG12-NHS ester
Azido-PEG12-NHS ester
Azido-PEG12-NHS ester
Azido-PEG12-NHS ester
Azido-PEG12-NHS ester

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